molecular formula C9H8Cl2O B12954997 2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one

2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one

Cat. No.: B12954997
M. Wt: 203.06 g/mol
InChI Key: UNOURDKLECDCDN-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of acetophenone and is used in various chemical syntheses and industrial applications. This compound is known for its reactivity due to the presence of both chloro and ketone functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-chloro-3-methylbenzoyl chloride with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediates. The mixture is heated to around 80°C for a couple of hours, followed by quenching with ice and hydrochloric acid to neutralize the catalyst and isolate the product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition precisely.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles such as amines, thiols, and alcohols.

    Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.

    Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the reducing agent.

    Oxidation: Performed in aqueous or organic solvents, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed

    Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.

    Reduction: Produces 2-chloro-1-(2-chloro-3-methylphenyl)ethanol.

    Oxidation: Results in carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one involves its interaction with biological molecules through its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions with biomolecules, while the ketone group can form covalent bonds with nucleophilic sites in proteins and enzymes. This compound has been found to inhibit pyruvate dehydrogenase (PDH) by binding to its active site, thereby preventing glucose oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both chloro and ketone groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2-chloro-1-(2-chloro-3-methylphenyl)ethanone

InChI

InChI=1S/C9H8Cl2O/c1-6-3-2-4-7(9(6)11)8(12)5-10/h2-4H,5H2,1H3

InChI Key

UNOURDKLECDCDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCl)Cl

Origin of Product

United States

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